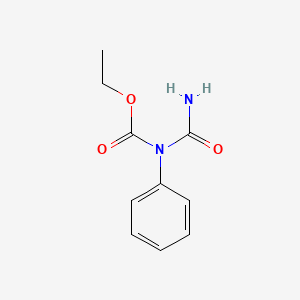
Ethyl 2-phenylallophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenylallophanate is an organic compound with the chemical formula C10H12N2O3. It is known for its anticonvulsive properties and has been studied for various applications in chemistry and industry . The compound is characterized by the presence of an allophanate group, which is a derivative of urethane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-phenylallophanate can be synthesized through the reaction of phenyl isocyanate with ethyl urethane. This reaction typically occurs at high temperatures (≥170°C) and involves the formation of an intermediate allophanate product . The reaction conditions, such as the NCO/urethane ratio, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of ethyl phenyl allophanate involves the use of advanced techniques such as MALDI-TOF spectrometry and NMR spectroscopy to monitor the reaction and ensure the quality of the product . The process is optimized to achieve high yields and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-phenylallophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert ethyl phenyl allophanate into simpler compounds.
Substitution: The allophanate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce amines and alcohols .
Applications De Recherche Scientifique
Ethyl 2-phenylallophanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl phenyl allophanate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors in the brain, modulating their activity and reducing the occurrence of seizures.
Pathways Involved: It affects the GABAergic and glutamatergic pathways, which are crucial for maintaining the balance between excitation and inhibition in the nervous system.
Comparaison Avec Des Composés Similaires
Ethyl 2-phenylallophanate can be compared with other similar compounds, such as:
Phenyl isocyanate: A precursor in the synthesis of ethyl phenyl allophanate, known for its high reactivity.
Ethyl urethane: Another precursor, used in the formation of the allophanate group.
Other Allophanates: Compounds with similar structures but different substituents, which may exhibit varying reactivity and applications
Uniqueness: this compound stands out due to its specific anticonvulsive properties and its versatility in chemical synthesis and industrial applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
35104-18-8 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl N-carbamoyl-N-phenylcarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13) |
Clé InChI |
VCGUVRCFKLUCRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)N |
SMILES canonique |
CCOC(=O)N(C1=CC=CC=C1)C(=O)N |
Key on ui other cas no. |
35104-18-8 |
Synonymes |
ethyl phenyl allophanate SCS 35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















